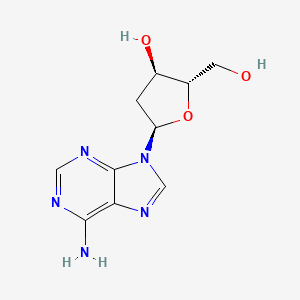

2'-Deoxy-L-adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-DSYKOEDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2'-Deoxy-L-adenosine: A Comprehensive Technical Review of its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-adenosine (L-dA) is a synthetic L-nucleoside analog, an enantiomer of the naturally occurring 2'-deoxy-D-adenosine. This distinction in stereochemistry confers unique biological properties, positioning L-dA as a molecule of significant interest in antiviral and anticancer research. L-nucleosides, including L-dA, exhibit enhanced plasma stability and reduced cytotoxicity compared to their D-counterparts, making them attractive candidates for therapeutic development. This technical guide provides an in-depth overview of the biological significance of this compound, with a focus on its antiviral and apoptotic activities. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Introduction

Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy. The vast majority of these compounds are D-nucleosides, mirroring the chirality of natural building blocks of DNA and RNA. However, the exploration of L-nucleosides, the "mirror-image" counterparts, has unveiled a new class of therapeutic agents with distinct advantages. Their unnatural configuration renders them resistant to degradation by many host-cell enzymes, leading to improved pharmacokinetic profiles. Furthermore, L-nucleosides often exhibit a higher therapeutic index due to reduced interaction with host cellular machinery, thereby minimizing toxicity.

This compound has emerged as a promising L-nucleoside with potent biological activities. This document will delve into the specifics of its antiviral efficacy, particularly against the Hepatitis B virus (HBV), and its ability to induce programmed cell death (apoptosis) in cancer cells.

Antiviral Activity of this compound

Potent and Selective Inhibition of Hepatitis B Virus (HBV)

This compound has been identified as a potent and selective inhibitor of HBV replication.[1][2] Its antiviral activity is attributed to its ability to act as a chain terminator during viral DNA synthesis.

Mechanism of Action:

-

Intracellular Phosphorylation: L-dA enters the host cell and is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (L-dATP).

-

Competitive Inhibition: L-dATP competes with the natural substrate, 2'-deoxy-D-adenosine triphosphate (dATP), for incorporation into the nascent viral DNA strand by the HBV DNA polymerase (a reverse transcriptase).

-

Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the L-sugar moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of viral DNA chain elongation.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of a closely related and representative L-nucleoside analog, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU), to provide context for the potency of this class of compounds. Specific EC50 and CC50 values for this compound can be determined using the protocols outlined below.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| L-FMAU | HBV | HepG2 2.2.15 | 0.005 | >100 | >20,000 |

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the host cells by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of the compound.

Experimental Protocol: In Vitro HBV Replication Assay

This protocol describes the methodology to evaluate the anti-HBV activity of this compound in the HepG2 2.2.15 cell line, which stably expresses HBV.

Materials:

-

HepG2 2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Cell lysis buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Agarose

-

DNA loading dye

-

HBV-specific DNA probe for Southern blotting or primers for qPCR

Procedure:

-

Cell Culture: Culture HepG2 2.2.15 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 6 days, with media and drug changes every 2 days.

-

Harvesting Viral DNA: After treatment, collect the cell culture supernatant. Lyse the cells to extract intracellular HBV DNA.

-

DNA Extraction: Isolate extracellular HBV DNA from the supernatant and intracellular HBV DNA from the cell lysate using a suitable DNA extraction method (e.g., phenol-chloroform extraction and ethanol precipitation).

-

Quantification of HBV DNA:

-

Data Analysis: Determine the EC50 value by plotting the percentage of HBV DNA inhibition against the concentration of this compound.

-

Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or MTS assay) on uninfected HepG2 cells treated with the same concentrations of this compound to determine the CC50 value.

Signaling Pathway: HBV Replication Cycle and Inhibition by this compound

Caption: HBV replication cycle and the inhibitory action of this compound.

Anticancer Activity of this compound: Induction of Apoptosis

Deoxyadenosine and its analogs, including L-dA, have demonstrated cytotoxic effects on various cancer cell lines, primarily through the induction of apoptosis.[2][7][8][9]

Mechanism of Apoptosis Induction

The pro-apoptotic activity of this compound is believed to be mediated through the intrinsic apoptotic pathway.

-

Intracellular Accumulation and Phosphorylation: Similar to its antiviral mechanism, L-dA enters cancer cells and is converted to L-dATP.

-

Mitochondrial Disruption: The accumulation of L-dATP can lead to mitochondrial dysfunction. This includes the disruption of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore.

-

Cytochrome c Release: The compromised mitochondrial integrity results in the release of cytochrome c from the intermembrane space into the cytosol.[2][7]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3.[10][11][12][13]

-

Cellular Dismantling: Activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.

Experimental Protocol: Annexin V Apoptosis Assay

This protocol outlines the use of Annexin V staining and flow cytometry to detect and quantify apoptosis induced by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Signaling Pathway: Intrinsic Apoptosis Pathway Induced by this compound

Caption: Intrinsic apoptosis pathway initiated by this compound.

Safety and Selectivity

A key advantage of L-nucleosides is their selectivity for viral or cancer-specific processes over host cellular functions. This compound has been shown to not significantly inhibit human DNA polymerases α, β, and γ.[14] Furthermore, it does not appear to compromise mitochondrial function at therapeutic concentrations, which is a common toxicity associated with some D-nucleoside analogs.[14]

Experimental Protocol: Mitochondrial Toxicity Assay

This protocol provides a method to assess the potential mitochondrial toxicity of this compound by measuring its effect on mitochondrial DNA (mtDNA) content.

Materials:

-

Cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

This compound

-

Total DNA extraction kit

-

Primers for a mitochondrial gene (e.g., cytochrome b) and a nuclear gene (e.g., β-actin) for qPCR

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Culture cells and treat with a range of concentrations of this compound for an extended period (e.g., 7-14 days).

-

DNA Extraction: Extract total DNA from the treated and untreated cells.

-

qPCR Analysis: Perform qPCR using primers specific for both a mitochondrial gene and a nuclear gene. The nuclear gene serves as a reference to normalize for the amount of total DNA.

-

Data Analysis: Calculate the ratio of mitochondrial DNA to nuclear DNA for each treatment condition. A significant decrease in this ratio in treated cells compared to control cells indicates mitochondrial toxicity.

Conclusion

This compound is a synthetic nucleoside analog with considerable biological significance. Its potent and selective anti-HBV activity, mediated by the termination of viral DNA synthesis, makes it a strong candidate for further development as an antiviral agent. Additionally, its ability to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway highlights its potential as an anticancer therapeutic. The favorable safety profile of L-nucleosides, characterized by reduced off-target effects and lower cytotoxicity, further enhances the therapeutic promise of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this intriguing molecule.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. covenantlab.testcatalog.org [covenantlab.testcatalog.org]

- 5. dna-technology.com [dna-technology.com]

- 6. logan.testcatalog.org [logan.testcatalog.org]

- 7. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis by 2-chloro-2′-deoxy-adenosine and 2-chloro-adenosine in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial Damage and Apoptosis Induced by Adenosine Deaminase Inhibition and Deoxyadenosine in Human Neuroblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A key role for caspase-2 and caspase-3 in the apoptosis induced by 2-chloro-2'-deoxy-adenosine (cladribine) and 2-chloro-adenosine in human astrocytoma cells [pubmed.ncbi.nlm.nih.gov]

- 11. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Stereochemistry of 2'-Deoxy-L-adenosine versus 2'-Deoxy-D-adenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemical differences between 2'-Deoxy-L-adenosine and its naturally occurring enantiomer, 2'-Deoxy-D-adenosine. It delves into their synthesis, physicochemical properties, and differential biological activities, with a focus on antiviral and anticancer applications. Detailed experimental methodologies for key assays are provided, and signaling pathways are visualized to elucidate their mechanisms of action. This document serves as a critical resource for researchers in medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of the pivotal role of stereochemistry in the biological function of nucleoside analogs.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. The stereochemistry of the sugar moiety is a critical determinant of their biological activity. While nature predominantly utilizes D-sugars in nucleic acids, synthetic L-nucleoside analogs have emerged as potent therapeutic agents. This is exemplified by the striking differences in the biological profiles of this compound and its D-enantiomer. 2'-Deoxy-D-adenosine is a fundamental building block of DNA, whereas this compound exhibits potent and selective antiviral activity, particularly against the Hepatitis B Virus (HBV). This guide explores the core stereochemical distinctions that underpin these divergent biological functions.

Physicochemical and Stereochemical Properties

The fundamental difference between 2'-Deoxy-D-adenosine and this compound lies in the chirality of the 2'-deoxyribose sugar. They are non-superimposable mirror images of each other, a property known as enantiomerism. This seemingly subtle structural inversion leads to profound differences in their interaction with chiral biological macromolecules such as enzymes and receptors.

| Property | 2'-Deoxy-D-adenosine | This compound |

| Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₀H₁₃N₅O₃ |

| Molecular Weight | 251.24 g/mol | 251.24 g/mol |

| Melting Point | 189 °C[1] | 186-187 °C[2] |

| Water Solubility | log10WS = -1.92[3] | Data not available |

| Octanol/Water Partition Coefficient (logP) | -0.951[3] | -0.5[2] |

| Stereochemistry | D-erythro-pentofuranosyl | L-erythro-pentofuranosyl |

Synthesis of this compound and 2'-Deoxy-D-adenosine

The synthesis of these enantiomers typically involves stereospecific glycosylation of a purine base with a suitably protected chiral deoxyribose derivative.

Synthesis of 2'-Deoxy-D-adenosine

A common method for the synthesis of 2'-Deoxy-D-adenosine involves the condensation of a protected adenine derivative with a protected 2-deoxy-D-ribose derivative, often a halogenated or thioglycoside species.

Experimental Protocol: Synthesis of 2'-Deoxy-D-adenosine

-

Preparation of Chlorinated Deoxyribose: 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose is prepared from 2-deoxy-D-ribose.

-

Condensation: The chlorinated deoxyribose is condensed with N⁶-benzoyladenine in the presence of a Lewis acid catalyst (e.g., SnCl₄) in an aprotic solvent like acetonitrile.

-

Deprotection: The resulting protected nucleoside is deprotected using a base, such as sodium methoxide in methanol, to remove the toluoyl and benzoyl protecting groups.

-

Purification: The final product is purified by crystallization or column chromatography.

Synthesis of this compound

The synthesis of the L-enantiomer requires the use of the corresponding L-sugar as the starting material. L-ribose can be used as a precursor to generate the necessary 2-deoxy-L-ribose derivative.

Experimental Protocol: Synthesis of this compound

-

Preparation of L-Deoxyribose Derivative: L-ribose is converted to a protected 2-deoxy-L-ribofuranose derivative.

-

Glycosylation: The protected L-sugar is coupled with a protected adenine base (e.g., N⁶-benzoyladenine) using methods analogous to the D-enantiomer synthesis.

-

Deprotection: The protecting groups are removed under basic conditions.

-

Purification: The final this compound is purified by chromatographic techniques.

Biological Activity and Mechanism of Action

The stereochemical difference between the two enantiomers dictates their recognition and processing by cellular and viral enzymes, leading to distinct biological outcomes.

Cellular Transport and Metabolism

Both D- and L-nucleosides are hydrophilic molecules and require nucleoside transporters (NTs) to cross cell membranes. There are two main families of NTs: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). While D-nucleosides are readily transported, the efficiency of transport for L-nucleosides can vary depending on the specific transporter subtype.

Once inside the cell, nucleoside analogs must be phosphorylated to their triphosphate form to exert their biological activity. This phosphorylation is carried out by cellular nucleoside and nucleotide kinases.

Cellular uptake and phosphorylation of 2'-Deoxy-L/D-adenosine.

Antiviral Activity

This compound is a potent and selective inhibitor of Hepatitis B Virus (HBV) replication. In contrast, 2'-Deoxy-D-adenosine does not exhibit significant antiviral activity. The selectivity of the L-enantiomer stems from its preferential phosphorylation in HBV-infected cells and the subsequent incorporation of its triphosphate form into the viral DNA by the HBV DNA polymerase, leading to chain termination.

| Compound | Virus | Cell Line | IC₅₀ / EC₅₀ | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |

| This compound | HBV | HepG2 2.2.15 | EC₅₀ = 1.5 µM | > 200 µM | > 133 |

| 2'-Deoxy-D-adenosine | HBV | HepG2 2.2.15 | Inactive | > 200 µM | - |

Data compiled from available literature. Direct comparative studies are limited.

Experimental Protocol: HBV Replication Inhibition Assay

-

Cell Culture: HepG2 2.2.15 cells, which stably replicate HBV, are cultured in 24-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound and 2'-Deoxy-D-adenosine) for a period of 6-9 days, with media and compound changes every 2-3 days.

-

DNA Extraction: Extracellular HBV DNA is isolated from the cell culture supernatant.

-

Quantification: HBV DNA is quantified using Southern blot analysis or quantitative PCR (qPCR).

-

Data Analysis: The concentration of the compound that inhibits HBV replication by 50% (EC₅₀) is determined.

Mechanism of HBV replication inhibition by this compound.

Anticancer Activity and Cytotoxicity

Nucleoside analogs can exert anticancer effects by interfering with DNA synthesis and inducing apoptosis in rapidly dividing cancer cells. Both this compound and 2'-Deoxy-D-adenosine can be cytotoxic at high concentrations, particularly when adenosine deaminase is inhibited. Their anticancer potential is an area of active investigation.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates.

-

Compound Incubation: Cells are incubated with a range of concentrations of the test compounds for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce MTT to a purple formazan product.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is calculated.

General apoptotic pathways induced by nucleoside analogs.

Conclusion

The stereochemical inversion from the natural D-configuration to the unnatural L-configuration in 2'-deoxyadenosine dramatically alters its biological properties. While 2'-Deoxy-D-adenosine is a fundamental component of our genetic material, this compound is a potent and selective inhibitor of HBV replication. This highlights the exquisite stereospecificity of biological systems and underscores the potential of L-nucleoside analogs as a rich source for the development of novel therapeutics. Further investigation into the detailed enzymatic kinetics and cellular transport of these enantiomers will undoubtedly provide deeper insights into their mechanisms of action and pave the way for the design of next-generation antiviral and anticancer agents.

References

The Unnatural Nucleoside That Fights a Global Scourge: A Technical Guide to the Discovery and Historical Context of 2'-Deoxy-L-adenosine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of nucleoside analogues has been a cornerstone of antiviral and anticancer therapy for decades. For a significant period, the central dogma in this field held that only D-nucleosides, the enantiomers found in natural nucleic acids, possessed biological activity. The L-enantiomers were largely dismissed as biologically inert. This paradigm was dramatically overturned with the discovery of the potent antiviral activities of L-nucleosides, a breakthrough that opened up a vast new landscape for drug discovery. This technical guide delves into the discovery and historical context of a key player in this revolution: 2'-Deoxy-L-adenosine (l-dA), a potent and selective inhibitor of the Hepatitis B Virus (HBV).

The Dawn of L-Nucleosides: A Paradigm Shift

Historically, the stereochemistry of the glycosidic bond in nucleosides was considered critical for their interaction with viral and cellular enzymes, with a strong preference for the natural D-configuration. However, this long-held belief was challenged in the late 20th century. The discovery that L-nucleoside analogues could indeed elicit powerful biological effects marked a pivotal moment in medicinal chemistry. One of the most prominent early examples is Lamivudine (3TC), an L-nucleoside analogue that demonstrated potent activity against both HIV and HBV. This discovery catalyzed a surge in research into other "unnatural" L-nucleosides, leading to the investigation of a series of β-L-2'-deoxynucleosides.

Discovery of the Anti-HBV Activity of this compound

A seminal paper by Standring et al. in 2001 detailed the discovery of a unique series of β-L-2'-deoxynucleosides with specific and potent anti-HBV activity.[1] Through extensive structure-activity relationship (SAR) studies, it was revealed that the presence of a 3'-hydroxyl group on the β-L-2'-deoxyribose moiety was crucial for this specific anti-hepadnavirus activity.[1] Among the compounds synthesized and tested, β-L-2'-deoxyadenosine (l-dA), along with β-L-thymidine (l-dT) and β-L-2'-deoxycytidine (l-dC), emerged as the most potent and selective inhibitors of HBV replication.[1]

A related compound, 9-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)purine, which shares the L-configuration and a modified deoxyribose ring, exhibited an effective concentration (EC50) of 1.5 µM against HBV in HepG2 2.2.15 cells, highlighting the potential of this class of molecules.[2]

Quantitative Analysis of Biological Activity

The selectivity of a potential antiviral drug is a critical parameter, defined by the ratio of its cytotoxicity to its antiviral potency. This compound has demonstrated a remarkable safety profile in vitro.

| Compound | Cell Line | Parameter | Value | Reference |

| β-L-2'-deoxyadenosine (l-dA) | HepG2 2.2.15 | CC50 (50% Cytotoxic Concentration) | > 1000 µM | [1] |

| 9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)adenine | HepG2 2.2.15 | EC50 (50% Effective Concentration) | 1.5 µM | [2] |

Table 1: In vitro activity of β-L-2'-deoxyadenosine and a related analogue.

Mechanism of Action: Phosphorylation and Polymerase Inhibition

Like other nucleoside analogues, this compound is a prodrug that requires intracellular activation through phosphorylation to its triphosphate form, l-dATP. This process is initiated by cellular kinases. Deoxycytidine kinase (dCK) is a key enzyme responsible for the initial phosphorylation of deoxyadenosine and its analogues to the monophosphate form.[3][4][5][6][7] Subsequent phosphorylations are carried out by other cellular kinases.

The active triphosphate, l-dATP, then acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral HBV DNA polymerase (which also functions as a reverse transcriptase).[8][9][10][11][12] The incorporation of l-dATP into the growing viral DNA chain leads to chain termination, thus halting viral replication.

References

- 1. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-hepatitis B virus activity of 9-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl) purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of deoxycytidine kinase by deoxyadenosine: implications in deoxyadenosine-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 6. What are DCK inhibitors and how do they work? [synapse.patsnap.com]

- 7. The Role of Deoxycytidine Kinase (dCK) in Radiation-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of reverse transcriptase activity of hepatitis B virus polymerase by β-l-D4A-TP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of reverse transcriptase activity of hepatitis B virus polymerase by β-l-D4A-TP. | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Hepatitis B Virus Reverse Transcriptase – Target of Current Antiviral Therapy and Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

2'-Deoxy-L-adenosine as a Precursor for L-DNA Synthesis: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of L-DNA, with a specific focus on the role of 2'-Deoxy-L-adenosine as a key precursor. L-DNA, the enantiomer of naturally occurring D-DNA, offers significant advantages in various biotechnological and therapeutic applications due to its resistance to nuclease degradation. This document details the chemical synthesis of this compound, its conversion to the corresponding phosphoramidite, and its subsequent use in automated solid-phase L-DNA oligonucleotide synthesis. Detailed experimental protocols, quantitative data on synthesis efficiency, and a comparative analysis of L-DNA and D-DNA properties are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Introduction to L-DNA

L-Deoxyribonucleic acid (L-DNA) is the synthetic mirror image of the naturally occurring D-DNA.[1][2] While possessing identical physical properties to D-DNA in terms of duplex stability and solubility, L-DNA forms a left-handed helix and is not recognized by the enzymes that interact with D-DNA.[1][2] This inherent resistance to nuclease degradation makes L-DNA a highly attractive molecule for various in vivo applications, including aptamers (Spiegelmers), diagnostic probes, and drug delivery systems.[3] The synthesis of L-DNA oligonucleotides is achieved through chemical methods, primarily solid-phase synthesis using phosphoramidite chemistry, which requires the corresponding L-deoxynucleoside precursors.[4][5]

Synthesis of this compound

The synthesis of this compound is a critical first step in the production of L-DNA. A common route involves the modification of a readily available L-sugar, such as L-arabinose, or the stereospecific synthesis from achiral precursors. A representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol describes a multi-step synthesis starting from L-arabinose.

Materials:

-

L-Arabinose

-

Adenine

-

Anhydrous Methanol

-

Acetyl Chloride

-

Thionyl Chloride

-

Tri-n-butyltin hydride (Bu3SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous Toluene

-

Sodium Methoxide

-

Silica Gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of L-arabinose: L-arabinose is first converted to its methyl glycoside by reaction with anhydrous methanol and a catalytic amount of acetyl chloride. The hydroxyl groups are then protected, typically as acetyl or benzoyl esters.

-

Formation of the Glycosidic Bond: The protected L-arabinose derivative is coupled with a protected adenine base (e.g., N6-benzoyladenine) using a Lewis acid catalyst to form the nucleoside.

-

Deoxygenation at the 2' Position: The 2'-hydroxyl group is selectively deoxygenated. This is a critical step and can be achieved via a Barton-McCombie deoxygenation. The 2'-hydroxyl group is first converted to a thiocarbonyl derivative (e.g., a xanthate). Radical-initiated reduction with tri-n-butyltin hydride and AIBN then removes the thiocarbonyl group, yielding the 2'-deoxyribonucleoside.

-

Deprotection: All protecting groups on the sugar and the base are removed. For example, acetyl groups can be removed with sodium methoxide in methanol.

-

Purification: The final product, this compound, is purified by silica gel column chromatography.

Quantitative Data: Synthesis of this compound

| Step | Reaction | Typical Yield | Reference |

| 1 | Protection of L-arabinose | 85-95% | Generic textbook procedures |

| 2 | Glycosidic bond formation | 60-80% | Generic textbook procedures |

| 3 | 2'-Deoxygenation | 70-90% | Generic textbook procedures |

| 4 | Deprotection | >95% | Generic textbook procedures |

| Overall | - | 35-60% | Calculated |

Synthesis of this compound-3'-phosphoramidite

For incorporation into an oligonucleotide chain during solid-phase synthesis, this compound must be converted into its phosphoramidite derivative. This involves protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl group.

Experimental Protocol: Phosphoramidite Synthesis

Materials:

-

This compound

-

Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel for column chromatography

Procedure:

-

5'-O-DMT Protection: this compound is reacted with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group. The reaction is monitored by TLC.

-

Phosphitylation: The 5'-O-DMT-2'-Deoxy-L-adenosine is then reacted with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM. This reaction introduces the phosphoramidite moiety at the 3'-hydroxyl position.

-

Purification: The resulting 5'-O-DMT-2'-Deoxy-L-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is purified by silica gel column chromatography under anhydrous conditions.

Quantitative Data: Phosphoramidite Synthesis

| Step | Reaction | Typical Yield | Reference |

| 1 | 5'-O-DMT Protection | 80-95% | [6] |

| 2 | 3'-Phosphitylation | 85-95% | [6][7] |

| Overall | - | 68-90% | Calculated |

Solid-Phase Synthesis of L-DNA Oligonucleotides

L-DNA oligonucleotides are synthesized using automated solid-phase synthesis, employing the same phosphoramidite chemistry used for D-DNA synthesis.[4][5] The synthesis is performed on a solid support, typically controlled pore glass (CPG), and involves a four-step cycle for each nucleotide addition.

Experimental Workflow

Caption: Automated Solid-Phase L-DNA Oligonucleotide Synthesis Cycle.

Detailed Experimental Protocol: Solid-Phase Synthesis

This protocol outlines a single coupling cycle on an automated DNA synthesizer.

Reagents:

-

L-nucleoside-functionalized CPG support

-

L-Phosphoramidites (L-dA, L-dC, L-dG, L-dT) dissolved in anhydrous acetonitrile

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole in acetonitrile)

-

Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

-

Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

-

Oxidizing solution (iodine in THF/water/pyridine)

-

Anhydrous acetonitrile for washing

Procedure (One Cycle):

-

Deblocking (Detritylation): The CPG-bound nucleoside is treated with the deblocking solution to remove the 5'-DMT protecting group, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile. The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[5]

-

Coupling: The desired L-phosphoramidite and activator are delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[1][]

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using the capping solutions. This minimizes the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile, completing one cycle.

This four-step cycle is repeated until the desired L-DNA sequence is assembled.

Post-Synthesis Processing

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases are removed. This is typically achieved by incubation with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[9][10]

-

Purification: The crude L-DNA oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for this purpose.[11][12][13]

Quantitative Data: L-DNA Oligonucleotide Synthesis

| Parameter | Typical Value | Factors Influencing | Reference |

| Coupling Efficiency (per step) | >99% | Phosphoramidite quality, anhydrous conditions, activator | [2][14] |

| Overall Yield (20-mer) | 80-90% (crude) | Coupling efficiency | Calculated from (0.99)^19 |

| Overall Yield (50-mer) | 60-70% (crude) | Coupling efficiency | Calculated from (0.99)^49 |

| Purity after HPLC | >95% | Resolution of HPLC column, length of oligonucleotide | [12] |

Properties and Comparison of L-DNA vs. D-DNA

The unique properties of L-DNA stem from its unnatural stereochemistry.

Logical Relationship of L-DNA Properties

Caption: Key Properties of L-DNA Stemming from its Chirality.

Quantitative Comparison of L-DNA and D-DNA

| Property | D-DNA | L-DNA | Reference |

| Helical Handedness | Right-handed | Left-handed | |

| Hybridization with D-DNA | Yes | No | [15] |

| Nuclease Degradation | Susceptible | Resistant | [3][16][17] |

| Duplex Melting Temperature (Tm) | Sequence-dependent | Similar to D-DNA of same sequence | [18] |

| Immunogenicity | Potential for immunogenicity | Generally low immunogenicity | [1] |

Note on Melting Temperature: The thermodynamic stability of an L-DNA duplex is virtually identical to that of its D-DNA counterpart with the same sequence, resulting in very similar melting temperatures (Tm).[18]

Conclusion

This compound is a fundamental precursor for the synthesis of L-DNA, a molecule of significant interest for a wide range of biomedical applications. The chemical synthesis of L-deoxynucleosides and their subsequent incorporation into oligonucleotides via automated solid-phase synthesis are well-established processes. The resulting L-DNA oligonucleotides exhibit remarkable biostability due to their resistance to nuclease degradation, making them superior candidates for in vivo diagnostics and therapeutics compared to their natural D-DNA counterparts. This guide provides the essential technical information for researchers and developers to embark on the synthesis and application of L-DNA.

References

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. benchchem.com [benchchem.com]

- 3. Nuclease‐Resistant L‐DNA Tension Probes Enable Long‐Term Force Mapping of Single Cells and Cell Consortia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. data.biotage.co.jp [data.biotage.co.jp]

- 5. atdbio.com [atdbio.com]

- 6. Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. labcluster.com [labcluster.com]

- 13. atdbio.com [atdbio.com]

- 14. twistbioscience.com [twistbioscience.com]

- 15. WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide - Google Patents [patents.google.com]

- 16. Nuclease-Resistant L-DNA Tension Probes Enable Long-Term Force Mapping of Single Cells and Cell Consortia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Biological Role of L-Nucleosides in Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological role of L-nucleosides in the inhibition of viral replication. L-nucleosides are stereoisomers (enantiomers) of the naturally occurring D-nucleosides that constitute the building blocks of DNA and RNA.[1][2] This unnatural configuration is central to their function as potent antiviral agents, forming the basis for several successful drugs used in the treatment of chronic infections caused by viruses like the human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[2][3][4]

Core Mechanism of Antiviral Action

The antiviral activity of L-nucleosides is not direct. These compounds are administered as prodrugs and must undergo intracellular activation to exert their effect. The mode of action is multifaceted but converges on the disruption of viral nucleic acid synthesis.[3][5] The general mechanism involves a mandatory three-step phosphorylation cascade, followed by direct competition with natural nucleotides for incorporation into the nascent viral DNA or RNA chain, ultimately leading to the termination of its elongation.[3][6][7]

Intracellular Activation: The Phosphorylation Pathway

For an L-nucleoside to become active, it must be converted into its 5'-triphosphate form.[3][6] This process is catalyzed by a series of host cell kinases.

-

Monophosphorylation: The L-nucleoside enters the host cell, where a nucleoside kinase catalyzes the addition of the first phosphate group, forming an L-nucleoside monophosphate. This initial phosphorylation is often the rate-limiting step in the activation pathway and can significantly influence the drug's overall efficacy.[8][9]

-

Diphosphorylation: A nucleoside monophosphate kinase (NMPK) then adds a second phosphate group, yielding the L-nucleoside diphosphate.

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) adds the third phosphate group, producing the active L-nucleoside triphosphate (L-NTP).[6]

This activated L-NTP is now a functional analog of a natural D-nucleoside triphosphate and can interact with the viral polymerase.

References

- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Modeling Approach to Understanding the Mode of Action of l-Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 9. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Recognition of 2'-Deoxy-L-adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of nucleoside analogues is a cornerstone of modern pharmacology, particularly in the development of antiviral and anticancer agents. While nature predominantly utilizes D-nucleosides, their L-enantiomers have emerged as a promising class of therapeutics. 2'-Deoxy-L-adenosine, the unnatural enantiomer of the native 2'-deoxy-D-adenosine, exhibits significant biological activity, most notably as a potent and selective inhibitor of the Hepatitis B Virus (HBV). Understanding the enzymatic recognition of this L-nucleoside is paramount to elucidating its mechanism of action and for the rational design of next-generation therapeutics. This technical guide provides a comprehensive overview of the key enzymes involved in the metabolism of this compound, a summary of the available quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the relevant biochemical pathways and experimental workflows.

Core Concepts in Enzymatic Recognition of L-Nucleosides

The biological activity of this compound, like many nucleoside analogues, is dependent on its intracellular phosphorylation to the corresponding 5'-monophosphate, diphosphate, and ultimately the active 5'-triphosphate form (L-dATP). This metabolic activation is carried out by host cell kinases. The resulting L-dATP can then act as a substrate or inhibitor for viral or cellular polymerases. The stereochemistry of the sugar moiety is a critical determinant in the interaction with these enzymes, which have evolved to recognize D-sugars. The ability of certain enzymes to process L-nucleosides, albeit often with lower efficiency, forms the basis of their therapeutic window.

The key enzymatic players in the metabolism and mechanism of action of this compound are:

-

Adenosine Kinase (AK): Catalyzes the initial phosphorylation of adenosine and its analogues to the 5'-monophosphate. The efficiency of this step is crucial for the activation of the prodrug.

-

Adenosine Deaminase (ADA): Deaminates adenosine and its analogues to their inosine counterparts. This represents a potential inactivation pathway for this compound.

-

Other Cellular Kinases: Nucleoside monophosphate and diphosphate kinases are responsible for the subsequent phosphorylation steps to generate the active triphosphate.

-

DNA Polymerases: The ultimate target for the active L-dATP, which can act as a chain terminator or a competitive inhibitor of the viral polymerase, thus halting viral replication.

Data Presentation: Quantitative Analysis of Enzyme-Substrate Interactions

While extensive kinetic data is available for the natural D-enantiomers of nucleosides, quantitative information on the interaction of this compound with key metabolic enzymes is less abundant. The following table summarizes the currently available data. It is important to note that the lack of comprehensive kinetic parameters for the L-enantiomer highlights a significant area for future research.

| Enzyme | Substrate/Inhibitor | Parameter | Value | Organism/Source |

| Adenosine Deaminase | L-Adenosine | Ki | 385 µM[1] | Not Specified |

| Adenosine Deaminase | Adenosine (D-enantiomer) | Km | 125.8 µM[2] | Human (HEK293 cells) |

| Adenosine Deaminase | 2'-Deoxyadenosine (D-enantiomer) | Km | 51.3 µM[2] | Human (HEK293 cells) |

| Adenosine Kinase | Deoxyadenosine (D-enantiomer) | Km | 135 µM[3] | Human (placenta) |

| Adenosine Kinase | Adenosine (D-enantiomer) | Km | 0.2 - 0.4 µM[4] | Not Specified |

| T7 DNA Polymerase | dATP (D-enantiomer) | Kd,app | 15.5 ± 2 µM[5] | Bacteriophage T7 |

| T7 DNA Polymerase | dATP (D-enantiomer) | kpol | 210 ± 15 s⁻¹[5] | Bacteriophage T7 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.

Experimental Protocols

Determination of Kinetic Parameters (Km and Vmax) for Adenosine Kinase with this compound

This protocol outlines a method to determine the Michaelis-Menten constants for the phosphorylation of this compound by adenosine kinase.

Materials:

-

Purified human adenosine kinase

-

This compound stock solution

-

ATP stock solution

-

Adenosine kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a dilution series of this compound: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final concentrations in the assay should typically range from 0.2 to 5 times the expected Km.

-

Prepare the reaction mixture: In each well of a 96-well plate, combine the assay buffer, a fixed concentration of ATP (saturating concentration, e.g., 1 mM), and the various concentrations of this compound.

-

Initiate the reaction: Add a fixed amount of purified adenosine kinase to each well to start the reaction. The final enzyme concentration should be chosen to ensure linear product formation over the chosen time course.

-

Incubate: Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 15-30 minutes). It is crucial to ensure that the reaction is in the initial velocity phase (less than 10-15% of substrate consumed).

-

Stop the reaction and detect product formation: Stop the reaction according to the detection kit manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent that both stops the kinase reaction and depletes the remaining ATP. Subsequently, a detection reagent is added to convert the ADP product into a luminescent signal.

-

Measure the signal: Read the luminescence on a microplate reader.

-

Data Analysis:

-

Convert the luminescence readings to the concentration of ADP produced using a standard curve.

-

Calculate the initial velocity (V₀) of the reaction for each substrate concentration (e.g., in µM/min).

-

Plot V₀ versus the concentration of this compound.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km values.

-

Adenosine Deaminase Activity Assay

This protocol describes a colorimetric method to measure the activity of adenosine deaminase with this compound as a potential substrate.

Materials:

-

Purified adenosine deaminase

-

This compound stock solution

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Coupled enzyme system: Purine nucleoside phosphorylase (PNP) and xanthine oxidase (XOD)

-

Detection reagents: A suitable chromogenic peroxidase substrate (e.g., Amplex™ Red) and horseradish peroxidase (HRP)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well plate, combine the phosphate buffer, this compound at a fixed concentration, PNP, XOD, HRP, and the chromogenic substrate.

-

Initiate the reaction: Add a fixed amount of purified adenosine deaminase to each well to start the reaction.

-

Monitor the reaction: Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 570 nm for Amplex™ Red) over time using a spectrophotometer with kinetic reading capabilities.

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

The activity of the enzyme can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under the specified conditions.

-

To determine kinetic parameters (Km and Vmax), the assay should be repeated with varying concentrations of this compound.

-

Steady-State Kinetic Analysis of L-dATP Incorporation by DNA Polymerase

This protocol outlines a method to determine the steady-state kinetic parameters for the incorporation of this compound triphosphate (L-dATP) by a DNA polymerase.[6][7][8][9]

Materials:

-

Purified DNA polymerase (e.g., HBV polymerase or a model polymerase)

-

Primer-template DNA duplex: A short synthetic DNA template with a specific sequence and a corresponding primer labeled at the 5' end (e.g., with ³²P or a fluorescent dye).

-

L-dATP stock solution

-

dNTP mix (for processivity assays)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare the primer-template: Anneal the labeled primer to the template DNA by heating and slow cooling.

-

Set up the reactions: In separate tubes, combine the reaction buffer, a fixed concentration of the primer-template duplex, and varying concentrations of L-dATP.

-

Initiate the reactions: Add a fixed, limiting amount of the DNA polymerase to each tube to start the reactions. Ensure that the concentration of the primer-template is significantly higher than the enzyme concentration to maintain single-turnover conditions.

-

Incubate and quench: Incubate the reactions at the optimal temperature for the polymerase for a short, fixed time. The reaction time should be chosen to ensure that less than 20% of the primer is extended. Stop the reactions by adding the stop solution.

-

Analyze the products: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize and quantify: Visualize the gel using a phosphorimager or fluorescence scanner and quantify the amount of extended and unextended primer in each lane.

-

Data Analysis:

-

Calculate the initial velocity (V₀) of incorporation for each L-dATP concentration.

-

Plot V₀ against the L-dATP concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression to determine the apparent Vmax and Km for L-dATP incorporation.

-

The catalytic efficiency (kcat/Km) can be calculated to compare the efficiency of incorporation of L-dATP with that of the natural dATP.

-

Conclusion and Future Directions

The enzymatic recognition of this compound is a complex process that is fundamental to its therapeutic activity. While it is established that this L-nucleoside is a potent anti-HBV agent, a detailed quantitative understanding of its interaction with key cellular enzymes is still emerging. The data presented in this guide highlight the need for further research to fully characterize the kinetic parameters of this compound with adenosine kinase and adenosine deaminase. Furthermore, structural studies, such as co-crystallization of these enzymes with this compound, would provide invaluable insights into the molecular basis of its recognition and the stereoselectivity of these enzymes. The experimental protocols provided herein offer a framework for researchers to conduct these crucial investigations. A deeper understanding of these enzymatic interactions will undoubtedly pave the way for the development of more potent and selective L-nucleoside analogues for the treatment of viral infections and cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of deoxyadenosine and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 8. Steady-state kinetic analysis of DNA polymerase single-nucleotide incorporation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Deoxy-L-adenosine: A Potential Therapeutic Agent in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2'-Deoxy-L-adenosine (L-dA) is an L-nucleoside analog, a class of compounds that has garnered significant interest in the fields of antiviral and cancer chemotherapy. Unlike their naturally occurring D-counterparts, L-nucleosides often exhibit unique biological properties, including resistance to catabolic enzymes, which can lead to improved pharmacokinetic profiles and therapeutic efficacy. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as a therapeutic agent, with a focus on its mechanism of action, preclinical data on related compounds, and the methodologies used in its evaluation. While specific data on L-dA is limited in publicly available literature, this guide extrapolates from research on closely related deoxyadenosine analogs to provide a foundational understanding for researchers and drug development professionals.

Mechanism of Action

The therapeutic potential of deoxyadenosine analogs, including the L-enantiomers, is primarily attributed to their ability to induce apoptosis in rapidly proliferating cells, particularly cancer cells. The proposed mechanism of action involves a multi-step process initiated by cellular uptake and subsequent intracellular phosphorylation.

Cellular Uptake and Phosphorylation

This compound enters the cell via nucleoside transporters. Once inside, it is phosphorylated by cellular kinases, such as deoxycytidine kinase, to its monophosphate, diphosphate, and ultimately its active triphosphate form, this compound triphosphate (L-dATP). This phosphorylation is a critical step for its cytotoxic activity.

Induction of Apoptosis

The accumulation of L-dATP within the cell is believed to trigger apoptosis through two primary pathways:

-

Inhibition of DNA Synthesis: L-dATP can act as a substrate for DNA polymerases. Its incorporation into a growing DNA strand leads to chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This disruption of DNA replication triggers a DNA damage response and ultimately leads to apoptosis.

-

Mitochondrial-Mediated Apoptosis: Deoxyadenosine analogs have been shown to induce apoptosis by directly affecting the mitochondria. The accumulation of the triphosphate form can lead to the disruption of mitochondrial integrity, resulting in the release of pro-apoptotic factors like cytochrome c.[1] Cytochrome c, in the presence of dATP (or its analog L-dATP), binds to Apaf-1, initiating the formation of the apoptosome. This complex then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2]

Preclinical Data (on Related Analogs)

Table 1: In Vitro Cytotoxicity of 2-chloro-2'-deoxyadenosine (Cladribine) in Hematological Malignancies

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.045 | [3] |

Table 2: In Vitro Cytotoxicity of Deoxyadenosine (in the presence of an ADA inhibitor) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LoVo | Colon Carcinoma | Not specified, but cytotoxic effect demonstrated | [4] |

| L1210 | Murine Leukemia | Not specified, but cytotoxic effect demonstrated | [3] |

Note: The absence of extensive, publicly available quantitative data for this compound necessitates the use of data from related compounds for illustrative purposes. Researchers are encouraged to perform their own in vitro studies to determine the specific activity of L-dA.

Experimental Protocols

The evaluation of nucleoside analogs like this compound typically involves a series of in vitro assays to determine their cytotoxic and apoptotic effects.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and/or other test compounds) for a specified incubation period (e.g., 24, 48, 72 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, several assays can be employed:

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3 and caspase-9 using colorimetric or fluorometric substrates.

-

DNA Fragmentation Analysis: Detection of the characteristic "laddering" of DNA on an agarose gel is a hallmark of apoptosis.

-

Western Blot Analysis: This technique can be used to detect the cleavage of PARP and the release of cytochrome c from the mitochondria, both key events in apoptosis.

Conclusion and Future Directions

This compound holds promise as a potential therapeutic agent for the treatment of cancer, leveraging the established mechanisms of action of deoxyadenosine analogs. Its L-configuration may offer advantages in terms of metabolic stability and a favorable pharmacokinetic profile. However, a significant gap in the publicly available data for L-dA remains. To fully elucidate its therapeutic potential, further research is critically needed in the following areas:

-

Comprehensive in vitro screening: Determination of IC50 values for this compound against a broad panel of cancer cell lines is essential to identify responsive cancer types.

-

In vivo efficacy studies: Preclinical studies in relevant animal models of cancer are required to evaluate the anti-tumor activity and safety profile of L-dA.

-

Pharmacokinetic and pharmacodynamic studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of L-dA, as well as its effect on target pathways in vivo, is crucial for dose optimization and translation to clinical settings.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in cancer patients.

The information presented in this guide, based on the current understanding of related compounds, provides a strong rationale for the continued investigation of this compound as a novel anticancer agent. Future research efforts focused on generating specific data for this promising L-nucleoside analog will be instrumental in advancing its potential clinical development.

References

- 1. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial outer membrane permeabilization during apoptosis: the innocent bystander scenario - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2'-Deoxy-L-adenosine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 2'-Deoxy-L-adenosine, a crucial L-nucleoside analog investigated for its potential therapeutic properties. The synthesis involves a multi-step chemical process, commencing with the preparation of a protected 2-deoxy-L-ribose derivative followed by a key glycosylation reaction with an adenine base and subsequent deprotection to yield the final product.

Chemical Synthesis Pathway

The primary route for the synthesis of this compound involves the preparation of a suitable 2-deoxy-L-ribofuranosyl donor, which is then coupled with a protected adenine derivative. A common and effective method for the glycosylation step is the Vorbrüggen reaction, which utilizes a Lewis acid to catalyze the formation of the N-glycosidic bond.

A key intermediate in this synthesis is the activated sugar, 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose. While the synthesis of the D-enantiomer of this chloro-sugar is well-documented, the same principles apply to the preparation of the L-form, starting from a suitable L-sugar precursor.

The overall synthetic strategy can be visualized as follows:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the key stages of this compound synthesis.

Protocol 1: Preparation of 1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose

This protocol is adapted from the synthesis of the D-enantiomer and outlines the preparation of the activated L-sugar donor.[1][2]

Materials:

-

2-Deoxy-L-ribose

-

p-Toluoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Toluoylation: Dissolve 2-deoxy-L-ribose in a mixture of pyridine and DCM. Cool the solution to 0°C in an ice bath.

-

Slowly add p-toluoyl chloride to the cooled solution with stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by adding cold water. Separate the organic layer and wash sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose.

-

Chlorination: Dissolve the crude product in anhydrous DCM and cool to 0°C. Bubble dry HCl gas through the solution until the starting material is consumed (monitor by TLC).

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose can be purified by crystallization from a suitable solvent system like ethanol to yield white needle-like crystals.

Quantitative Data Summary (based on analogous D-enantiomer synthesis):

| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Toluoylation | 2-Deoxy-D-ribose | p-Toluoyl chloride, Pyridine | Dichloromethane | 12-16 h | 0°C to RT | ~85-90 | [1] |

| Chlorination | 3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose | HCl (gas) | Dichloromethane | 1-2 h | 0°C | ~90-95 | [1] |

Protocol 2: Vorbrüggen Glycosylation of N⁶-Benzoyladenine with Protected 2-Deoxy-L-ribose

This protocol describes the crucial coupling reaction to form the N-glycosidic bond.

Materials:

-

1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose

-

N⁶-Benzoyladenine

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄)

-

Anhydrous acetonitrile or 1,2-dichloroethane

Procedure:

-

Silylation of Adenine: Suspend N⁶-benzoyladenine in anhydrous acetonitrile. Add HMDS and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear, indicating the formation of the silylated adenine derivative.

-

Glycosylation: Cool the silylated adenine solution to room temperature. In a separate flask, dissolve 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-L-ribofuranose in anhydrous acetonitrile.

-

Add the sugar solution to the silylated adenine solution. Cool the mixture to 0°C and add the Lewis acid (TMSOTf or SnCl₄) dropwise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude protected nucleoside can be purified by silica gel column chromatography.

Quantitative Data Summary (General Vorbrüggen Glycosylation):

| Sugar Donor | Nucleobase | Lewis Acid | Solvent | Reaction Time | Temperature | Yield (%) |

| Protected 2-deoxy-sugar | Silylated Adenine | TMSOTf | Acetonitrile | 12-24 h | RT | 60-80 |

| Protected 2-deoxy-sugar | Silylated Adenine | SnCl₄ | 1,2-Dichloroethane | 12-24 h | RT | 50-70 |

Protocol 3: Deprotection of Protected this compound

This final step removes the protecting groups to yield the target molecule.[3]

Materials:

-

Protected this compound

-

Sodium methoxide (NaOMe) in methanol

-

Methanol

-

Ammonium chloride (NH₄Cl) solution

-

Dowex-H⁺ resin

Procedure:

-

Dissolve the protected this compound in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol. Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Neutralize the reaction mixture with a saturated aqueous solution of NH₄Cl or by adding Dowex-H⁺ resin until the pH is neutral.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as water or ethanol, or by silica gel chromatography.

Quantitative Data Summary (Zemplén Deacetylation):

| Protected Nucleoside | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Acyl-protected nucleoside | Sodium methoxide | Methanol | 2-4 h | RT | >90 | [3] |

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of 2'-Deoxy-L-adenosine in hepatitis B virus research.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2'-Deoxy-L-adenosine (L-dA) has emerged as a potent and selective inhibitor of Hepatitis B Virus (HBV) replication, showing significant promise in preclinical studies. As an L-nucleoside analog, it represents a class of "unnatural" nucleosides with distinct antiviral properties. L-dA is a valuable tool for researchers studying HBV replication, developing novel antiviral therapies, and investigating the mechanisms of action of nucleoside analogs. Its high specificity for hepadnaviruses minimizes off-target effects, making it a clean probe for dissecting viral-specific processes.

The primary application of this compound in HBV research lies in its ability to specifically inhibit the viral polymerase.[1] Following cellular uptake, L-dA is phosphorylated to its active triphosphate form, this compound triphosphate (L-dATP). This active metabolite then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA chain during reverse transcription of the pregenomic RNA. The incorporation of L-dATP leads to chain termination, thus halting viral DNA synthesis. A critical feature for its specific anti-HBV activity is the presence of a 3'-hydroxyl group on the L-deoxyribose sugar moiety.[1] Unlike many other nucleoside analogs, L-dA does not significantly inhibit human DNA polymerases (α, β, and γ) or mitochondrial DNA synthesis, indicating a favorable safety profile.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related L-nucleoside analogs in the context of HBV research.

Table 1: In Vitro Anti-HBV Activity of L-Nucleoside Analogs

| Compound | Cell Line | Parameter | Value (μM) | Reference |

| β-L-D4A | 2.2.15 | ED50 | 0.2 | |

| 9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)adenine | HepG2 2.2.15 | EC50 | 1.5 | [3] |

| 9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)hypoxanthine | HepG2 2.2.15 | EC50 | 8 | [3] |

Note: Specific EC50/IC50 values for this compound were not found in the reviewed literature. The data for related compounds are provided for comparative purposes.

Table 2: In Vivo Efficacy of this compound in the Woodchuck Model of Chronic HBV Infection

| Dosage | Duration | Route of Administration | Viral Load Reduction (genome equivalents/mL serum) | Toxicity | Reference |

| Not Specified | Not Specified | Oral | Up to 10⁸ | No drug-related toxicity observed | [1][2] |

Note: While the magnitude of viral load reduction is reported, specific details on dosage and duration of treatment for this compound in the woodchuck model were not available in the reviewed literature.

Experimental Protocols

Protocol 1: Determination of In Vitro Anti-HBV Activity using a Cell-Based Assay

This protocol describes a general method for evaluating the antiviral activity of this compound against HBV in a cell culture system, such as the HepG2 2.2.15 cell line, which constitutively produces HBV particles.

Materials:

-

HepG2 2.2.15 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

96-well cell culture plates

-

Reagents for DNA extraction

-

Reagents for quantitative PCR (qPCR) specific for HBV DNA

Procedure:

-

Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a no-drug control and a positive control (e.g., Lamivudine).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period of 6-9 days. Replace the culture medium with fresh medium containing the respective drug concentrations every 3 days.

-

Harvesting Supernatant: After the incubation period, collect the cell culture supernatant.

-

Viral DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

qPCR Analysis: Quantify the amount of extracellular HBV DNA using a validated qPCR assay targeting a specific region of the HBV genome.

-

Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV DNA replication by 50% compared to the no-drug control.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the procedure for determining the cytotoxicity of this compound in the host cells used for the antiviral assay.

Materials:

-

HepG2 2.2.15 cells (or other relevant cell line)

-

DMEM with 10% FBS and antibiotics

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the antiviral assay. Include a cell-only control (no drug).

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

MTT Addition: At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-